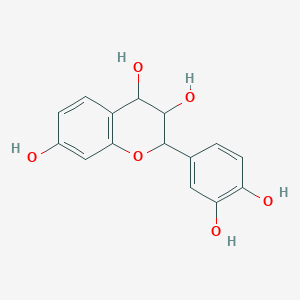
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound is structurally characterized by a chromene ring fused with a dihydroxyphenyl group, making it a significant molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol typically involves the modification of natural flavonoids. One common method is the semi-synthetic route starting from quercetin. The process involves a single-step modification where quercetin is reacted with specific reagents under controlled conditions to yield the desired compound . The product is then characterized using techniques such as NMR, mass spectrometry, and HPLC .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the reaction conditions used in laboratory synthesis to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of hydroxylated derivatives .
Aplicaciones Científicas De Investigación
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of flavonoids and their derivatives.
Industry: Its antioxidant properties are also explored for use in food preservation and cosmetics.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound can interact with enzymes such as phosphodiesterase, influencing cellular signaling pathways . Additionally, it may modulate the activity of transcription factors involved in the expression of antioxidant genes .
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant properties.
3-Hydroxytyrosol: Another compound with potent antioxidant properties, commonly found in olive oil.
Uniqueness
What sets this compound apart is its specific structural configuration, which may confer unique interactions with biological targets and distinct pharmacological properties. Its ability to undergo various chemical modifications also makes it a versatile compound for research and industrial applications .
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,13-20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZBQQUVMQGHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C=C(C=C3)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














